molecular formula C27H26FN3O2S B2359955 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline CAS No. 902909-84-6

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline

Cat. No.: B2359955
CAS No.: 902909-84-6
M. Wt: 475.58
InChI Key: JXSHRRFKOHIBAZ-UHFFFAOYSA-N
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Description

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a tosyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with varying substituents on the quinoline and piperazine rings. Examples include:

Uniqueness

What sets 4-(4-(4-Fluorophenyl)piperazin-1-yl)-6-methyl-3-tosylquinoline apart is its unique combination of a fluorophenyl group, a piperazine ring, and a tosyl group on a quinoline core. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-19-3-10-23(11-4-19)34(32,33)26-18-29-25-12-5-20(2)17-24(25)27(26)31-15-13-30(14-16-31)22-8-6-21(28)7-9-22/h3-12,17-18H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHRRFKOHIBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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